molecular formula C24H17FO5 B3486506 7-[2-(4-Fluorophenyl)-2-oxoethoxy]-3-(4-methoxyphenyl)chromen-2-one

7-[2-(4-Fluorophenyl)-2-oxoethoxy]-3-(4-methoxyphenyl)chromen-2-one

Cat. No.: B3486506
M. Wt: 404.4 g/mol
InChI Key: YNTJTDANENNWHM-UHFFFAOYSA-N
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Description

7-[2-(4-Fluorophenyl)-2-oxoethoxy]-3-(4-methoxyphenyl)chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(4-Fluorophenyl)-2-oxoethoxy]-3-(4-methoxyphenyl)chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with 4-methoxyphenylacetic acid in the presence of a base to form an intermediate. This intermediate is then subjected to cyclization and subsequent esterification to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-[2-(4-Fluorophenyl)-2-oxoethoxy]-3-(4-methoxyphenyl)chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The fluorophenyl and methoxyphenyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions include various substituted chromen-2-ones, quinones, and hydroxyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

7-[2-(4-Fluorophenyl)-2-oxoethoxy]-3-(4-methoxyphenyl)chromen-2-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 7-[2-(4-Fluorophenyl)-2-oxoethoxy]-3-(4-methoxyphenyl)chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 7-[2-(4-Fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one
  • 7-[2-(4-Fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one
  • 7-[2-(4-Fluorophenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta©chromen-4(1H)-one

Uniqueness

Compared to similar compounds, 7-[2-(4-Fluorophenyl)-2-oxoethoxy]-3-(4-methoxyphenyl)chromen-2-one is unique due to the presence of both fluorophenyl and methoxyphenyl groups, which confer distinct chemical properties and potential biological activities. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-(4-methoxyphenyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FO5/c1-28-19-9-4-15(5-10-19)21-12-17-6-11-20(13-23(17)30-24(21)27)29-14-22(26)16-2-7-18(25)8-3-16/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTJTDANENNWHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCC(=O)C4=CC=C(C=C4)F)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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